2-amino-7-methoxy-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13512710
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9N3O2 |
---|---|
Molecular Weight | 191.19 g/mol |
IUPAC Name | 2-amino-7-methoxy-1H-quinazolin-4-one |
Standard InChI | InChI=1S/C9H9N3O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) |
Standard InChI Key | QDZOJOIJLSSJRF-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC2=C(C=C1)C(=O)N=C(N2)N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N=C(N2)N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
2-Amino-7-methoxy-1H-quinazolin-4-one belongs to the quinazolinone family, a class of nitrogen-containing heterocycles with a fused benzene and pyrimidine ring system. Its IUPAC name is derived from the substitution pattern:
-
Position 2: Amino group (-NH₂)
-
Position 7: Methoxy group (-OCH₃)
-
Position 4: Ketone (-C=O)
The molecular formula is C₉H₈N₃O₂, with a molecular weight of 190.18 g/mol. The planar structure facilitates π-π stacking interactions, while the electron-donating methoxy and amino groups influence solubility and reactivity .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₈N₃O₂ |
Molecular Weight | 190.18 g/mol |
XLogP3-AA (Lipophilicity) | ~1.2 (estimated) |
Hydrogen Bond Donors | 2 (NH₂ and NH of quinazolinone) |
Hydrogen Bond Acceptors | 4 (N, O of ketone, O of methoxy) |
Rotatable Bond Count | 1 (methoxy group) |
Synthetic Methodologies
Precursor Selection and Cyclization
The synthesis of 2-amino-7-methoxy-1H-quinazolin-4-one typically begins with 2-amino-4-methoxybenzoic acid or its ester derivatives. A patented route for analogous quinazolinones involves:
-
Alkylation: Introduction of methoxy groups via reaction with methylating agents (e.g., methyl iodide) under basic conditions .
-
Nitration and Reduction: Nitration at position 6 followed by reduction to introduce the amino group .
-
Cyclization: Treatment with formamide or formic acid derivatives to form the quinazolinone core.
Table 2: Representative Synthetic Pathway
Step | Reaction | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 2-Amino-4-methoxybenzoic acid |
2 | Nitration | HNO₃/H₂SO₄, 0°C | 2-Amino-4-methoxy-5-nitrobenzoic acid |
3 | Reduction | H₂/Pd-C, EtOH | 2,5-Diamino-4-methoxybenzoic acid |
4 | Cyclization | HCONH₂, Δ, 120°C | 2-Amino-7-methoxy-1H-quinazolin-4-one |
Key challenges include regioselective nitration and avoiding over-reduction during the amino group formation .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking simulations of 2-amino-7-methoxy-1H-quinazolin-4-one into the EGFR kinase domain (PDB: 1M17) predict:
-
Strong hydrogen bonds between the amino group and Met769 (-8.2 kcal/mol binding energy).
-
π-π interactions between the quinazolinone core and Phe771 .
These interactions suggest potential for EGFR inhibition, though experimental validation is required.
Challenges and Future Directions
-
Synthetic Optimization: Current routes yield moderate efficiencies (~50%). Flow chemistry or microwave-assisted synthesis could enhance cyclization step yields .
-
Toxicity Profiling: No data exist on in vivo toxicity. Preliminary studies should assess hepatotoxicity and cardiotoxicity in murine models.
-
Structural Modifications: Introducing fluorinated groups at position 6 could improve blood-brain barrier penetration for CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume